Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6-(propan-2-YL)-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a ketone with an ester in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are currently under investigation in various research studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
- Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
Uniqueness
Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiro structure and the presence of an ester functional group. This combination of features gives it distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 6-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8(2)9-4-6-12(7-5-9)10(15-12)11(13)14-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
WLOWKJJDDPFJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(O2)C(=O)OC |
Origin of Product |
United States |
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